molecular formula C7H3Br2ClN2 B13661261 3,7-Dibromo-5-chloro-1H-indazole

3,7-Dibromo-5-chloro-1H-indazole

Cat. No.: B13661261
M. Wt: 310.37 g/mol
InChI Key: FOZUCSOJBAALNN-UHFFFAOYSA-N
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Description

3,7-Dibromo-5-chloro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and chlorine atoms in the 3, 5, and 7 positions of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-5-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes:

    Starting Material: The synthesis begins with 5-chloro-1H-indazole.

    Bromination: The compound is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and chlorination can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-5-chloro-1H-indazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: N-alkylated or N-arylated indazole derivatives.

    Oxidation: Indazole oxides or hydroxylated indazoles.

    Reduction: Dehalogenated indazole derivatives.

Scientific Research Applications

3,7-Dibromo-5-chloro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-5-chloro-1H-indazole depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Antimicrobial Activity: The presence of halogen atoms enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1H-indazole
  • 3-Chloro-1H-indazole
  • 5-Bromo-1H-indazole

Comparison

  • 3,7-Dibromo-5-chloro-1H-indazole : Unique due to the presence of both bromine and chlorine atoms, offering diverse reactivity and biological activity.
  • 3,5-Dibromo-1H-indazole : Lacks the chlorine atom, which may reduce its reactivity in certain nucleophilic substitution reactions.
  • 3-Chloro-1H-indazole : Contains only one halogen atom, limiting its potential for multiple substitutions.
  • 5-Bromo-1H-indazole : Similar to this compound but with fewer halogen atoms, affecting its overall chemical behavior.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological studies, and material science.

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

3,7-dibromo-5-chloro-2H-indazole

InChI

InChI=1S/C7H3Br2ClN2/c8-5-2-3(10)1-4-6(5)11-12-7(4)9/h1-2H,(H,11,12)

InChI Key

FOZUCSOJBAALNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Br)Br)Cl

Origin of Product

United States

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